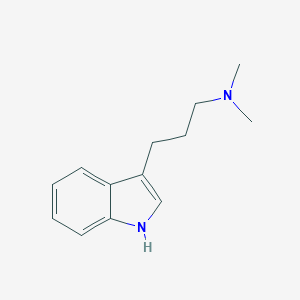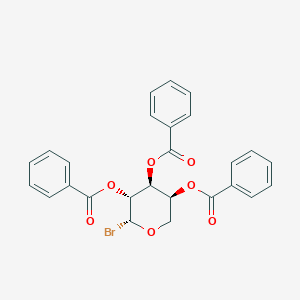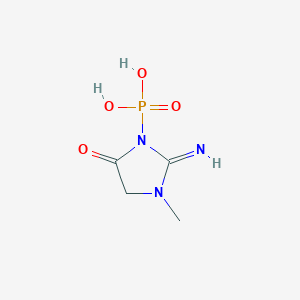
Dioxopromethazine
Vue d'ensemble
Description
Dioxopromethazine is a compound with the molecular formula of C17-H20-N2-O2-S . It is also known by other names such as 5,5-Dioxo-10-(2-(dimethylamino)propyl)phenothiazine hydrochloride .
Synthesis Analysis
The synthesis of Dioxopromethazine involves complex chemical reactions . One study investigated the interaction of Dioxopromethazine with β-Cyclodextrin and Bovine Serum Albumin using a fluorescence quenching method . It was found that Dioxopromethazine has a strong ability to quench the fluorescence launching from Bovine Serum Albumin by reacting with it and forming a certain kind of new compound .
Molecular Structure Analysis
The molecular structure of Dioxopromethazine is characterized by a molecular weight of 316.418 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 478.5±34.0 °C at 760 mmHg, and a molar refractivity of 89.1±0.4 cm3 .
Chemical Reactions Analysis
Dioxopromethazine has been found to interact with various substances. For instance, its solubilities in water, acetic acid, ethanol, methanol, N,N-dimethylformamide, N-methyl ketopyrrolidide, and acetone between 278 and 328 K were measured using a laser monitoring observation technique .
Physical And Chemical Properties Analysis
Dioxopromethazine has a number of physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 478.5±34.0 °C at 760 mmHg, and a molar refractivity of 89.1±0.4 cm3 . It also has a vapor pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 74.3±3.0 kJ/mol .
Applications De Recherche Scientifique
Interaction with β-Cyclodextrin and Bovine Serum Albumin
DOPM has been found to interact with β-cyclodextrin (β-CD) and bovine serum albumin (BSA) in a significant way . This interaction was investigated using the fluorescence quenching method, which showed that DOPM has a strong ability to quench the fluorescence launching from BSA by reacting with it and forming a certain kind of new compound . The binding constants, thermodynamic parameters, binding locality, and binding power were obtained .
Interaction with Human Serum Albumin
Similar to BSA, DOPM also interacts with human serum albumin (HSA) in vitro . The interaction was investigated using fluorescence, absorption, and circular dichroism (CD) spectroscopy . The results indicate that DOPM has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism . The binding process was found to be a favorable process in which the Gibbs energy change (ΔG0) is negative .
Medical Applications
DOPM is a new medicine that mainly acts on the respiratory system . Its effect of preventing cough is about six to 11 times as well as codeine . Besides, it also has the function of dispelling phlegm, alleviating dyspnea, relieving the spasm of smooth muscle, antihistamine, anti-inflammation, and local anesthesia . It has been widely applied in acute, chronic bronchitis, allergic asthma, nettle rash, and pruritus .
Inclusion Reaction with β-Cyclodextrin
The inclusion reaction between β-CD and DOPM was explored . The inclusion constants and the thermodynamic parameters at 297 and 307 K were figured out . The mechanism of inclusion reaction was speculated and the slow release characteristics of β-CD to DOPM was attempted to explain at the molecule level .
Sonodynamic Damage to Protein
The sonodynamic damage to protein in the presence of DOPM was studied by means of absorption and fluorescence spectra .
Thermodynamic Studies
Thermodynamic studies on the interaction of DOPM to β-CD and BSA were conducted . The binding constants and thermodynamic parameters at four different temperatures, the binding locality, and the binding power were obtained .
Mécanisme D'action
Target of Action
Dioxopromethazine, a neuroleptic or antipsychotic drug, primarily targets dopamine D2 receptors and serotonin receptors , particularly 5-HT2A and 5-HT2C subtypes . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
Unlike traditional antipsychotics that primarily antagonize dopamine receptors, Dioxopromethazine operates through a dual-modulatory system . This dual-receptor interaction is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood stabilization in bipolar disorder .
Biochemical Pathways
Dioxopromethazine has been found to modulate glutamate neurotransmission , which is increasingly recognized as a crucial pathway in the pathology of various neuropsychiatric disorders . By regulating glutamate levels, Dioxopromethazine may help in normalizing synaptic transmission and reducing neurotoxicity .
Pharmacokinetics
Dioxopromethazine is typically administered orally in tablet form . The onset of action for Dioxopromethazine is relatively swift, with patients often reporting noticeable effects within one to two hours post-administration . Its half-life ranges from 20 to 30 hours, allowing for convenient once-daily dosing . This long half-life is advantageous as it helps maintain stable plasma levels of the drug, thereby reducing the risk of fluctuations that could lead to a resurgence of symptoms or increased side effects .
Result of Action
The dual-receptor interaction of Dioxopromethazine contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as mood stabilization in bipolar disorder . Its serotonin receptor affinity also implicates potential benefits for treating depression, particularly cases that have been resistant to standard selective serotonin reuptake inhibitors (SSRIs) .
Action Environment
The action of Dioxopromethazine can be influenced by various environmental factors. For instance, the interaction of Dioxopromethazine with β-cyclodextrin (β-CD) and bovine serum albumin (BSA) has been investigated . It was shown that Dioxopromethazine has quite a strong ability to quench the fluorescence launching from BSA by reacting with it and forming a certain kind of new compound . This suggests that the biological environment can influence the action of Dioxopromethazine.
Safety and Hazards
When handling Dioxopromethazine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXKCOBAFGSMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929821 | |
| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxopromethazine | |
CAS RN |
13582-96-2, 13754-56-8, 13582-97-3 | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxopromethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxopromethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIOXOPROMETHAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OOT1MR6XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)






